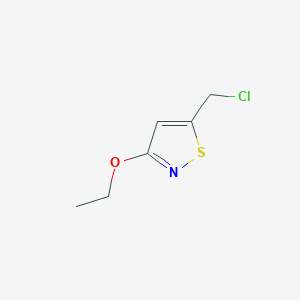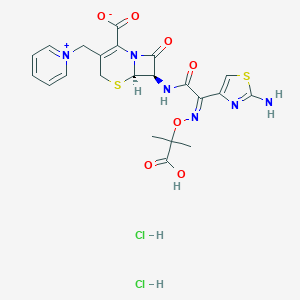
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DAPDC and has a molecular formula of C8H12N4. DAPDC is a piperidine derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of DAPDC is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to an increase in inhibitory neurotransmission. DAPDC may also modulate the activity of other neurotransmitter systems, such as dopamine and serotonin.
Biochemische Und Physiologische Effekte
DAPDC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission. DAPDC has also been shown to increase the activity of dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAPDC in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using DAPDC is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on DAPDC. One area of interest is its potential use in the treatment of Parkinson's disease. DAPDC has been shown to have neuroprotective effects in animal models, which may make it a promising candidate for the treatment of neurodegenerative diseases. Another area of interest is its potential as an anticonvulsant. DAPDC has been shown to have potent anticonvulsant effects in animal models, which may make it a promising candidate for the treatment of epilepsy. Finally, further research is needed to fully understand the mechanism of action of DAPDC, which may lead to the development of new drugs with similar pharmacological properties.
Synthesemethoden
The synthesis of DAPDC involves the reaction of piperidine with malononitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DAPDC. This synthesis method has been optimized to produce high yields of pure DAPDC.
Wissenschaftliche Forschungsanwendungen
DAPDC has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. DAPDC has also been studied for its potential use in the treatment of Parkinson's disease.
Eigenschaften
CAS-Nummer |
110814-87-4 |
|---|---|
Produktname |
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile |
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(2S,6R)-1-aminopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2/t6-,7+ |
InChI-Schlüssel |
OYECZSBABBKRBR-KNVOCYPGSA-N |
Isomerische SMILES |
C1C[C@@H](N([C@@H](C1)C#N)N)C#N |
SMILES |
C1CC(N(C(C1)C#N)N)C#N |
Kanonische SMILES |
C1CC(N(C(C1)C#N)N)C#N |
Synonyme |
2,6-Piperidinedicarbonitrile,1-amino-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)




![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)